2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
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Overview
Description
2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex heterocyclic compound. This compound features a unique combination of fluorophenyl, dimethyl, phenyl, and chromeno-triazolo-pyrimidine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound is used to develop functionalized ligands for adenosine receptors, aiding in the study of receptor-ligand interactions.
Pharmaceutical Industry: It serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The triazolo[1,5-c]pyrimidine scaffold plays a crucial role in binding to the active site of CDK2, thereby blocking its activity .
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also target adenosine receptors and have been studied for their potential as multi-target ligands.
Quinazolin-4(3H)-one derivatives: These compounds contain a similar triazolo-pyrimidine moiety and are evaluated for their antimicrobial properties.
The uniqueness of 2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H21FN4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
13-(4-fluorophenyl)-5,5-dimethyl-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C26H21FN4O2/c1-26(2)12-18(32)21-19(13-26)33-25-22(20(21)15-6-4-3-5-7-15)24-29-23(30-31(24)14-28-25)16-8-10-17(27)11-9-16/h3-11,14,20H,12-13H2,1-2H3 |
InChI Key |
RHPPHEKNEIPSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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